Ethylcyclobutane Ethylcyclobutane
Brand Name: Vulcanchem
CAS No.: 4806-61-5
VCID: VC14450762
InChI: InChI=1S/C6H12/c1-2-6-4-3-5-6/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12
Molecular Weight: 84.16 g/mol

Ethylcyclobutane

CAS No.: 4806-61-5

Cat. No.: VC14450762

Molecular Formula: C6H12

Molecular Weight: 84.16 g/mol

* For research use only. Not for human or veterinary use.

Ethylcyclobutane - 4806-61-5

Specification

CAS No. 4806-61-5
Molecular Formula C6H12
Molecular Weight 84.16 g/mol
IUPAC Name ethylcyclobutane
Standard InChI InChI=1S/C6H12/c1-2-6-4-3-5-6/h6H,2-5H2,1H3
Standard InChI Key NEZRFXZYPAIZAD-UHFFFAOYSA-N
Canonical SMILES CCC1CCC1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Ethylcyclobutane consists of a four-membered cyclobutane ring bonded to an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3). The strain inherent to the cyclobutane ring—a result of its 90° bond angles—imparts distinct reactivity and stability profiles compared to larger cycloalkanes . The compound’s IUPAC name, ethylcyclobutane, is derived from its substituent and parent ring structure. Alternative nomenclature includes 1-ethylcyclobutane and cyclobutane, ethyl-, though these are less commonly employed .

Stereochemical Considerations

While ethylcyclobutane lacks chiral centers, its conformational flexibility allows for multiple ring-puckering states. The cyclobutane ring typically adopts a non-planar "butterfly" conformation to alleviate torsional strain, a feature confirmed via computational models and X-ray crystallography of analogous compounds .

Physical and Thermodynamic Properties

Fundamental Physical Constants

Ethylcyclobutane exhibits the following key physical properties :

PropertyValueSource
Molecular Weight84.16 g/molPubChem
Density (20°C)0.723–0.775 g/cm³Chemsrc , Stenutz
Boiling Point70.7–71°C at 760 mmHgChemsrc , Stenutz
Melting Point-143°C to -142.75°CChemicalBook , Stenutz
Refractive Index (nDn_D)1.402–1.425Chemsrc , Stenutz
Dielectric Constant1.97–2.0 (20°C)Stenutz , ChemicalBook

The slight discrepancies in reported values arise from experimental conditions and measurement techniques. For instance, density variations reflect differences in temperature calibration between studies .

Thermochemical Data

NIST provides extensive thermochemical profiles for ethylcyclobutane, including enthalpy of formation (ΔfH\Delta_f H^\circ) and heat capacity (CpC_p):

Enthalpy of Formation

  • ΔfHgas=27.7±0.7kJ/mol\Delta_f H^\circ_{\text{gas}} = -27.7 \pm 0.7 \, \text{kJ/mol} (Fuchs and Hallman, 1983)

  • ΔfHgas=26.3±1.1kJ/mol\Delta_f H^\circ_{\text{gas}} = -26.3 \pm 1.1 \, \text{kJ/mol} (Good et al., 1974)

These values highlight the compound’s relative stability compared to linear alkanes, attributable to ring strain counterbalancing hyperconjugative stabilization .

Heat Capacity (Cp,gasC_{p,\text{gas}})

The temperature-dependent CpC_p of ethylcyclobutane demonstrates typical increases with thermal energy:

Temperature (K)Cp,gasC_{p,\text{gas}} (J/mol·K)
5040.50
298.15122.8
1000303.5

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of ethylcyclobutane, accessible via NIST , features prominent absorption bands corresponding to C-H stretching (2800–3000 cm⁻¹) and ring deformation modes (800–1000 cm⁻¹). The absence of strong polar functional groups results in a relatively simple spectrum dominated by alkyl and cyclic C-H vibrations .

Mass Spectrometry

Fragmentation patterns in electron ionization (EI) mass spectra show dominant peaks at m/zm/z 56 (C4H8+\text{C}_4\text{H}_8^+) and 41 (C3H5+\text{C}_3\text{H}_5^+), indicative of cyclobutane ring cleavage and ethyl group loss .

Chemical Reactivity and Stability

Thermal Decomposition

Ethylcyclobutane undergoes ring-opening reactions at elevated temperatures (>300°C), yielding linear alkenes such as 1-pentene and ethylene via retro-Diels-Alder mechanisms. This behavior aligns with strain-driven reactivity observed in small-ring cycloalkanes .

Oxidation and Halogenation

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